molecular formula C17H12O2 B091875 2,6-Diphenyl-4H-pyran-4-one CAS No. 1029-94-3

2,6-Diphenyl-4H-pyran-4-one

Cat. No. B091875
CAS RN: 1029-94-3
M. Wt: 248.27 g/mol
InChI Key: UWCKXOXEYVSRSD-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4H-pyran-4-one is a chemical compound belonging to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered heterocyclic ring structure containing one oxygen atom and five carbon atoms. The 2,6-diphenyl substitution on the pyran ring indicates the presence of two phenyl groups attached to the second and sixth carbon atoms of the pyran ring, respectively.

Synthesis Analysis

The synthesis of pyran derivatives can be achieved through various methods. One approach involves the use of (isocyanoimino)(triphenyl)phosphorane, an aromatic aldehyde, and dehydroacetic acid to afford 3-hydroxy-4H-furo[3,2-c]pyran-4-ones under mild conditions with excellent yields . Although this method does not directly synthesize 2,6-Diphenyl-4H-pyran-4-one, it provides insight into the synthesis of related pyran compounds which could be modified to include phenyl substitutions at the 2,6-positions.

Molecular Structure Analysis

The molecular structure of pyran derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . For instance, the molecular structure of certain pyridine and pyrazine derivatives was confirmed by single-crystal X-ray diffraction, which could be analogous to the structural analysis of 2,6-Diphenyl-4H-pyran-4-one . Additionally, the "flattened-boat" conformation of the pyran ring has been observed in related compounds .

Chemical Reactions Analysis

Pyran derivatives can undergo a variety of chemical reactions. For example, 4-azido-6-methyl-2H-pyran-2-one can participate in 1,3-dipolar cycloadditions to yield triazoles, and reactions with β-dicarbonyl compounds to produce pyridines . These reactions demonstrate the reactivity of the pyran ring and suggest potential pathways for further functionalization of 2,6-Diphenyl-4H-pyran-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be studied through photophysical and electrochemical analyses. Compounds with pyran rings exhibit specific UV-Visible absorption bands attributed to intramolecular charge transfer transitions, and their emission properties can be studied using fluorescence spectroscopy . Electrochemical properties can be investigated using cyclic voltammetry, revealing oxidation and reduction potentials that are indicative of the compound's redox behavior . These techniques could be applied to 2,6-Diphenyl-4H-pyran-4-one to determine its unique properties.

Scientific Research Applications

  • Photoreactions : 2,6-Diphenyl-4H-pyran-4-one exhibits interesting photoreactive properties. It was found that its irradiation in an alcohol in the presence of oxygen produces benzoic acid and a benzoylacetic acid ester. In benzene, it yields a cage dimer (Sugiyama, Sato, & Kashima, 1970).

  • Chemical Synthesis : This compound is used as a reactant in chemical syntheses, such as in the production of 2,6-Dimethyl-3,5-Diphenyl-4H-Pyran-4-one (Emmick & Letsinger, 2003).

  • Podand Derivatives : New derivatives of 3,5-disubstituted 4H-Pyran-4-one podands were prepared by transesterification reaction, indicating its potential in creating new chemical structures (Shahrisa & Banaei, 2000).

  • Photolysis Studies : The compound's photolysis leads to the formation of complex products, such as 2,2′,6,6′-tetraphenyl-4,4′-di(pyranylidene), with the process proceeding via the triplet state of the compound (Ishibe, Sunami, & Odani, 1973).

  • Synthesis of Pyrylium Salts : It reacts with phenothiazine to give a pyryliurn salt, bonded in the 4-position to the nitrogen atom of phenothiazine, demonstrating its use in creating complex organic compounds (Allan & Reynolds, 1976).

  • Reactivity with Isocyanates : 2,6-Diphenyl-4H-pyran-4-one reacts with activated isocyanates, such as trichloroacetyl isocyanate, to form 4-trichloroacetylimino derivatives (Allan, Chang, & Reynolds, 1974).

  • Biological Evaluation : Novel derivatives have been evaluated for their potential to promote the viability and inhibit the apoptosis of vascular endothelial cells (Zheng et al., 2012).

Safety And Hazards

According to its Safety Data Sheets, 2,6-Diphenyl-4H-pyran-4-one is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 2,6-Diphenyl-4H-pyran-4-one are not mentioned in the search results, pyran derivatives are of interest to synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This suggests that future research may continue to explore the synthesis and potential applications of these compounds.

properties

IUPAC Name

2,6-diphenylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKXOXEYVSRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300571
Record name 2,6-Diphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenyl-4H-pyran-4-one

CAS RN

1029-94-3
Record name 2,6-Diphenyl-.gamma.-pyrone
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPHENYL-4H-PYRAN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
S Soundharam, G Velraj - 2014 - academia.edu
The optimized molecular geometry, normal mode wavenumbers, infrared intensities, corresponding vibrational assignments and atomic charges were investigated with the help of DFT/…
Number of citations: 0 www.academia.edu
N Sugiyama, Y Sato, C Kashima - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
The irradiation of 2,6-diphenyl-4H-thiopyran-4-one (1) or 2,6-diphenyl-4H-pyran-4-one (2) in an alcohol in the presence of oxygen gave benzoic acid and a benzoylacetic acid ester, …
Number of citations: 18 www.journal.csj.jp
A Shahrisa, A Banaei - Molecules, 2001 - mdpi.com
New podand and crown ether derivatives of 3,5-disubstituted 4H-pyran-4-one (8-11) were prepared by the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-…
Number of citations: 17 www.mdpi.com
N Nagahora, H Tokumaru, S Ikaga, T Hanada, K Shioji… - Tetrahedron, 2018 - Elsevier
A series of new pyrylium salts that bear sulfonate and phosphonate groups were obtained from the reactions between 2,6-diphenyl-4H-pyran-4-one, sulfonic anhydride, and …
Number of citations: 5 www.sciencedirect.com
R Ahmad Khera, R Ahmad, I Ullah… - Helvetica Chimica …, 2010 - Wiley Online Library
2‐Aryl‐2,3‐dihydro‐4H‐pyran‐4‐ones were prepared in one step by cyclocondensation of 1,3‐diketone dianions with aldehydes. The use of HCl (10%) for the aqueous workup proved …
Number of citations: 13 onlinelibrary.wiley.com
G Mohamed - 1986 - pesquisa.bvsalud.org
The reaction of 2, 6-diphenyl-4H-pyran-4-one oxime with hydrazine hydrate, hydrazine hydrochloride and hydrogen peroxide were studied. The structure of the products was assigned …
Number of citations: 0 pesquisa.bvsalud.org
L BIRZAN, M CRISTEA, C DRAGHICI, V TECUCEANU… - revistadechimie.ro
2, 6-Diphenyl substituted thio-and seleno-pyrylium salts with azulen-1-yl moieties in 4-position were prepared from phenylacetylene going through chalcogenopyrones and 4-…
Number of citations: 3 revistadechimie.ro
A Shahrisa, A Banaei - Molecules, 2000 - mdpi.com
New derivatives of 3,5-disubstituted 4H-Pyran-4-one podands (9-15) were prepared by transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate …
Number of citations: 9 www.mdpi.com
JA Van Allan, SC Chang… - Journal of Heterocyclic …, 1974 - Wiley Online Library
The pyrones, 2,6‐diphenyl‐4H‐pyran‐4‐one, flavone, and 2‐phenyl‐4H‐naphtho[2,1‐b]pyran‐4‐one reacted with activated isocyanates, such as trichloroacetyl isocyanate, giving 4‐…
Number of citations: 18 onlinelibrary.wiley.com
N Ishibe, M Odani, M Sunami - Journal of the Chemical Society D …, 1971 - pubs.rsc.org
Photosensitized Oxygenation of 4H-Pyran-4-thiones and 4H-Thiopyran-4-thiones Page 1 118 CHEMICAL COMMUNICATIONS, 1971 Photosensitized Oxygenation of 4H-Pyran-4-…
Number of citations: 11 pubs.rsc.org

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